molecular formula C8H11NO3 B2567525 Ethyl 2-(2-oxo-1,3-dihydropyrrol-5-yl)acetate CAS No. 412283-66-0

Ethyl 2-(2-oxo-1,3-dihydropyrrol-5-yl)acetate

Cat. No.: B2567525
CAS No.: 412283-66-0
M. Wt: 169.18
InChI Key: KUOQPNVZPMUQPE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-oxo-1,3-dihydropyrrol-5-yl)acetate is an organic compound with the molecular formula C8H11NO3. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyrrolidinone ring, which is a five-membered lactam, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-oxo-1,3-dihydropyrrol-5-yl)acetate typically involves the condensation of ethyl acetoacetate with an appropriate amine, followed by cyclization. One common method includes:

    Condensation Reaction: Ethyl acetoacetate reacts with an amine (such as 2-aminobutyric acid) under acidic or basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes intramolecular cyclization to form the pyrrolidinone ring.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the purity and minimize the environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide positions, where nucleophiles like amines or alcohols replace the existing groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrrolidinones.

Scientific Research Applications

Ethyl 2-(2-oxo-1,3-dihydropyrrol-5-yl)acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic effects.

    Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-oxo-1,3-dihydropyrrol-5-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular processes. The exact mechanism depends on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Ethyl 2-(2-oxo-1,3-dihydropyrrol-5-yl)acetate can be compared with other similar compounds such as:

    Ethyl acetoacetate: A precursor in its synthesis, used widely in organic synthesis.

    2-Pyrrolidinone: A simpler analog without the ester group, used in various chemical applications.

    Ethyl 2-oxo-4-phenylbutanoate: Another ester with a different substitution pattern, used in the synthesis of pharmaceuticals.

Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of the ester group with the stability of the pyrrolidinone ring. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their work and explore its full potential in various fields.

Properties

IUPAC Name

ethyl 2-(2-oxo-1,3-dihydropyrrol-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-2-12-8(11)5-6-3-4-7(10)9-6/h3H,2,4-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOQPNVZPMUQPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412283-66-0
Record name ethyl 2-(5-oxo-4,5-dihydro-1H-pyrrol-2-yl)acetate
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